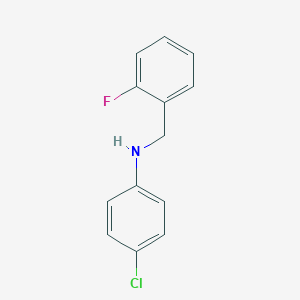
N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine, also known as CFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. CFA is a small molecule that belongs to the class of arylalkylamines and is synthesized through a multi-step process involving several chemical reactions.
作用機序
N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine acts as a selective inhibitor of VMAT2, which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. By inhibiting VMAT2, N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine reduces the release of these neurotransmitters from presynaptic neurons, leading to a decrease in neurotransmitter signaling. This mechanism of action is similar to that of other VMAT2 inhibitors such as tetrabenazine and reserpine.
生化学的および生理学的効果
N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine has been shown to have a range of biochemical and physiological effects in animal models. In rats, N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine has been shown to reduce locomotor activity and induce catalepsy, which are consistent with the effects of other VMAT2 inhibitors. N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine has also been shown to reduce dopamine release in the striatum and increase dopamine turnover in the prefrontal cortex, suggesting a complex modulation of dopaminergic neurotransmission.
実験室実験の利点と制限
N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine has several advantages as a tool compound for studying VMAT2 function. It is a potent and selective inhibitor of VMAT2, which allows for precise modulation of neurotransmitter release. N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine is also relatively stable and can be used in a range of in vitro and in vivo assays. However, there are some limitations to the use of N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine in lab experiments. The synthesis of N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine is challenging and requires specialized equipment and expertise. Additionally, the effects of N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine on other transporters and receptors have not been fully characterized, which may limit its specificity in certain contexts.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine and its applications. One area of interest is the development of new VMAT2 inhibitors with improved pharmacological properties and selectivity. Another area of interest is the use of N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine as a tool compound for studying the role of VMAT2 in neurotransmitter release and synaptic function. Additionally, the potential therapeutic applications of N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine for psychiatric disorders such as depression and anxiety warrant further investigation. Overall, N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine is a promising compound with significant potential for advancing our understanding of neurotransmitter function and developing new treatments for neurological and psychiatric disorders.
合成法
The synthesis of N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine involves a multi-step process that starts with the reaction of 4-chloroaniline with 2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to a series of chemical reactions involving reduction, cyclization, and deprotection steps to yield the final product, N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine. The synthesis of N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine is a challenging process that requires expertise in organic chemistry and access to specialized equipment.
科学的研究の応用
N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases such as depression, anxiety, and schizophrenia. N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine has been shown to act as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is a key target for the treatment of these disorders. N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine has also been studied for its potential as a tool compound for studying the role of VMAT2 in neurotransmitter release and synaptic function.
特性
IUPAC Name |
4-chloro-N-[(2-fluorophenyl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-8,16H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLJXZCWBRKJHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

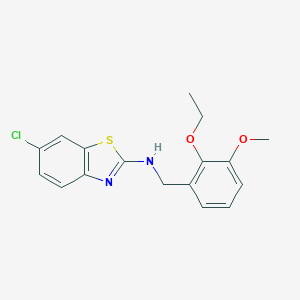
![N-[(2-methoxynaphthalen-1-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B471268.png)
![1-ethyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-tetrazol-5-amine](/img/structure/B471270.png)
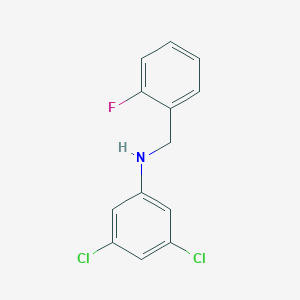
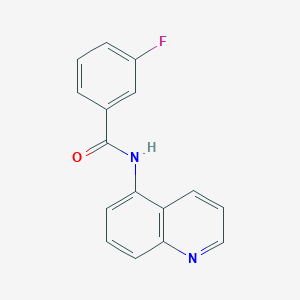
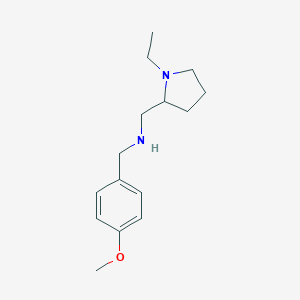
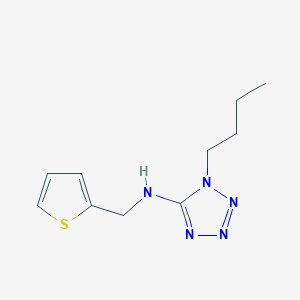
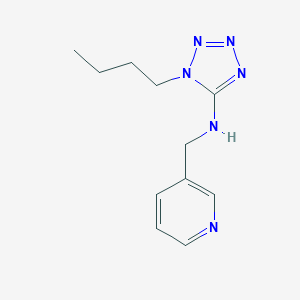
![1-methyl-N-[(4-methylsulfanylphenyl)methyl]tetrazol-5-amine](/img/structure/B471302.png)
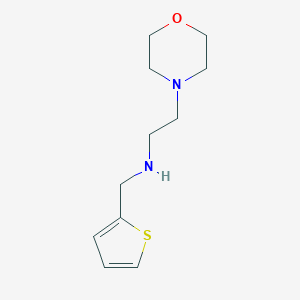
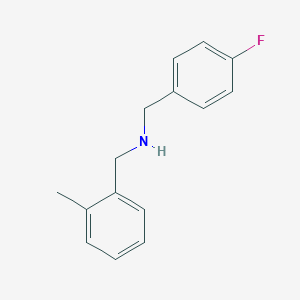
![N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline](/img/structure/B471308.png)
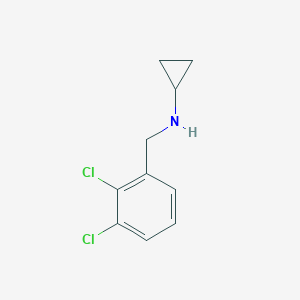
![N-[(1-methylpyrrol-2-yl)methyl]-1-propyltetrazol-5-amine](/img/structure/B471317.png)